molecular formula C19H16N2O2 B149501 Piperafizine A CAS No. 130603-59-7

Piperafizine A

Cat. No.: B149501
CAS No.: 130603-59-7
M. Wt: 304.3 g/mol
InChI Key: DILBTCUXPAXMSM-MCOFMCJXSA-N
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Description

Piperafizine A is a bioactive compound belonging to the 2,5-diketopiperazine (DKP) class, characterized by a six-membered ring formed by two peptide bonds. It has garnered attention for its anticancer properties, particularly in studies exploring structure-activity relationships (SAR) among DKP derivatives. Research highlights its role in inhibiting cancer cell proliferation, though its efficacy is influenced by electronic properties of substituents, where electron-withdrawing groups may reduce activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperafizine A, often involves cyclization reactions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives can be achieved through batch or flow (microwave) reactors. A simplified procedure involves the preparation of monosubstituted piperazine derivatives in a one-pot-one-step way from a protonated piperazine without the need for a protecting group. This method uses heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Chemical Reactions Analysis

Types of Reactions: Piperafizine A, as a piperazine derivative, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazines, which are crucial building blocks in the pharmaceutical industry .

Scientific Research Applications

Anticancer Activity

Piperafizine A has demonstrated significant anticancer properties across various cancer cell lines. Its efficacy is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation.

Key Findings:

  • Cell Lines Tested : this compound has shown potent activity against multiple cancer cell lines, including A2780 (ovarian cancer), A2058 (melanoma), and H522-T1 (non-small cell lung cancer).
  • IC50 Values :
    • A2780: 0.1 μM
    • A2058: 0.02 μM
    • H522-T1: 0.01 μM
      These values indicate strong antiproliferative effects, with lower IC50 values signifying higher potency against these cancer cells .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, leading to inhibited cell division and increased cell death .

Antimalarial Activity

In addition to its anticancer properties, this compound exhibits antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria.

Efficacy:

  • IC50 Value : this compound has shown an IC50 value of approximately 6.5 μM against P. falciparum, indicating moderate activity against this malaria-causing pathogen .

Potential Applications:

The dual activity of this compound as both an anticancer and antimalarial agent positions it as a versatile compound in drug development, potentially leading to combination therapies that target multiple diseases.

Structural Modifications and Future Directions

Research into the structural modifications of this compound has focused on enhancing its pharmacological properties:

  • Liposolubility Improvements : Modifications such as semi-N-alkylation have been shown to increase the lipophilicity of piperafizine derivatives, improving their bioavailability and therapeutic efficacy .
  • Nanoparticle Formulations : Innovative drug delivery systems, including niosomes and chitosan encapsulation, are being explored to enhance the delivery and effectiveness of piperafizine-based therapies for neurological conditions and cancers .

Mechanism of Action

The mechanism of action of Piperafizine A involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it acts as a GABA receptor agonist. This compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism .

Comparison with Similar Compounds

Structural and Functional Analogues

Piperafizine A is part of a broader family of piperazine and DKP derivatives. Key analogs include Piperafizine B , XR334 , and other structurally related compounds. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogues

Compound Structural Features Liposolubility (mg mL⁻¹) Anticancer Activity Unique Role/Application
This compound Semi-N-alkylated DKP core >1.0 Moderate Base compound for SAR studies
Piperafizine B Analog with modified alkyl side chain(s) >1.0 Enhanced Potentiates vincristine cytotoxicity
XR334 Semi-N-alkylated derivative (exact structure unspecified) >1.0 High Optimized for lipophilicity and activity
Compound 11 Derived from this compound with substituent variations Data not reported High (lead candidate) Prioritized for preclinical development

Mechanistic and Pharmacological Differences

  • Lipophilicity : All semi-N-alkylated derivatives (this compound, B, XR334) exhibit high liposolubility (>1.0 mg mL⁻¹), which correlates with improved membrane permeability and oral bioavailability .
  • Anticancer Activity : Piperafizine B and XR334 show superior activity compared to this compound, likely due to optimized side chains enhancing target binding or resistance to metabolic degradation. Compound 11, a further derivative, is highlighted as a promising candidate with marked efficacy .
  • Synergistic Effects : Piperafizine B uniquely enhances the cytotoxicity of vincristine, a chemotherapeutic agent, suggesting its utility in combination therapies .

Electronic and Substituent Effects

The anticancer activity of DKP derivatives is sensitive to electronic properties. This compound’s moderate activity may stem from its specific substituents, while Piperafizine B and XR334’s enhanced performance could result from electron-donating groups that stabilize intermolecular hydrogen bonds, critical for target interactions .

Research Findings and Development Trends

  • Piperafizine B : Demonstrated dual functionality as both a standalone anticancer agent and a synergist for vincristine, positioning it as a versatile therapeutic tool .
  • Compound 11 : Outperforms this compound in preclinical models, prompting further investigation into its pharmacokinetics and toxicity profile .
  • Piperazine Derivatives : Broader studies on piperazine-based compounds (e.g., antipsychotics, antifungals) underscore the scaffold’s adaptability, though this compound’s niche lies in its DKP backbone and anticancer focus .

Biological Activity

Piperafizine A is a compound derived from piperazine, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Overview of this compound

This compound is a derivative of piperazine that has been synthesized and evaluated for various biological activities. Its structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Inhibitory Effects on Cancer Cells

In a study evaluating multiple derivatives of this compound, compound 11 demonstrated the most potent anticancer activity:

CompoundIC50 (µM) - A549IC50 (µM) - HeLa
4m1.6 ± 0.22.4 ± 0.2
111.2 ± 0.10.7 ± 0.2
Paclitaxel0.004 ± 0.20.004 ± 0.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compound 11 was notably more effective than other tested compounds, suggesting its potential as a lead compound for further development .

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses indicated that compound 11 could induce apoptosis in both A549 and HeLa cells in a dose-dependent manner, with significant cell death observed at concentrations as low as 1.0 µM .
  • Cell Cycle Arrest : Compound 11 was found to arrest the cell cycle at the G2/M phase, leading to increased cell death rates. This effect was more pronounced in HeLa cells compared to A549 cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Synthesis and Evaluation : In one study, various derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that modifications to the piperazine scaffold could enhance biological activity .
  • Bioactive Natural Products : Research into actinobacteria has identified several bioactive compounds with similar structures to this compound, showcasing their potential as antibiotic agents and their cytotoxic effects against resistant pathogens .
  • Comparative Studies : this compound was compared with other known anticancer agents like paclitaxel, revealing comparable potency in inhibiting cancer cell proliferation while suggesting different binding mechanisms to tubulin .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Piperafizine A from Streptoverticillium aspergilloides?

  • Answer: this compound is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography for purification. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C₁₉H₁₆N₂O₂) and exact mass (304.1287 g/mol). NMR analysis focuses on key signals, such as benzylidene protons and epoxy groups, to resolve stereochemistry .

Q. How does this compound enhance the antitumor efficacy of vincristine, and what experimental models validate this synergy?

  • Answer: this compound potentiates vincristine by modulating multidrug resistance (MDR) pathways, likely through inhibition of P-glycoprotein (P-gp) efflux pumps. Validatory experiments include in vitro cytotoxicity assays (e.g., MTT assays on cancer cell lines like MCF-7/ADR) and in vivo xenograft models. Co-administration studies measure tumor volume reduction and survival rates, with controls for dose-dependent effects and toxicity .

Q. What pharmacokinetic parameters should be prioritized in preliminary studies of this compound?

  • Answer: Key parameters include bioavailability (oral vs. intravenous administration), plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify plasma concentrations. Metabolic stability assays (e.g., liver microsome incubation) assess cytochrome P450 interactions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s mechanism of action across studies?

  • Answer: Contradictions may arise from variations in cell lines, dosing regimens, or assay conditions. To address this:

  • Standardize experimental protocols (e.g., ISO-certified cell lines, consistent vincristine concentrations).
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for P-gp expression).
  • Perform meta-analyses of existing data to identify confounding variables .

Q. What strategies optimize in vivo models for studying this compound’s synergy with chemotherapeutics?

  • Answer: Use immunodeficient mice (e.g., BALB/c nude) implanted with drug-resistant tumor xenografts. Administer this compound and vincristine in combination, with staggered dosing to evaluate timing effects. Monitor biomarkers like tumor P-gp levels (via immunohistochemistry) and serum cytokine profiles to correlate efficacy with mechanistic pathways .

Q. How can structural analogs of this compound be systematically evaluated for improved potency and reduced toxicity?

  • Answer: Employ a structure-activity relationship (SAR) approach:

  • Modify functional groups (e.g., epoxy ring substituents) via semi-synthesis.
  • Test analogs in in vitro cytotoxicity and P-gp inhibition assays.
  • Prioritize compounds with >10-fold selectivity between cancer cells and primary hepatocytes (for toxicity screening) .

Q. What computational tools are effective in predicting this compound’s binding targets and off-target effects?

  • Answer: Molecular docking (e.g., AutoDock Vina) against P-gp and related ATP-binding cassette (ABC) transporters identifies potential binding sites. Pharmacophore modeling (e.g., Schrödinger’s Phase) prioritizes analogs with optimal steric and electronic properties. Off-target profiling uses databases like ChEMBL to predict interactions with kinases or GPCRs .

Q. How should researchers address variability in this compound’s efficacy across different cancer subtypes?

  • Answer: Stratify studies by cancer subtype (e.g., breast vs. colon adenocarcinoma) and genetic biomarkers (e.g., ABCB1 gene expression). Use patient-derived organoids (PDOs) to model subtype-specific responses. RNA sequencing can identify transcriptomic signatures correlated with this compound sensitivity .

Q. What biomarkers are most relevant for assessing this compound’s therapeutic response in preclinical models?

  • Answer: Key biomarkers include:

  • P-gp expression (flow cytometry or qPCR).
  • Apoptosis markers (e.g., caspase-3 cleavage).
  • ATPase activity in membrane vesicles (to confirm P-gp inhibition).
  • Serum lactate dehydrogenase (LDH) as a surrogate for tumor lysis .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound studies?

  • Answer: Apply FINER to prioritize research questions:
  • Feasible: Ensure access to validated Streptoverticillium strains and analytical infrastructure.
  • Novel: Investigate understudied mechanisms (e.g., epigenetic modulation by this compound).
  • Ethical: Adhere to 3R principles (Reduction, Replacement, Refinement) in animal studies.
  • Relevant: Align with clinical needs, such as overcoming vincristine resistance in relapsed patients .

Q. Methodological Notes

  • Data Reporting: Ensure raw data (e.g., NMR spectra, dose-response curves) are deposited in repositories like Zenodo. Use standardized tables for pharmacokinetic parameters (mean ± SEM, n ≥ 5) .
  • Conflict Resolution: For contradictory results, transparently report experimental conditions (e.g., cell passage number, solvent used) and engage in collaborative replication studies .

Properties

IUPAC Name

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILBTCUXPAXMSM-MCOFMCJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130603-59-7
Record name Piperafizine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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